2-n-Butoxy-3,5-difluorobenzoic acid
Description
Properties
IUPAC Name |
2-butoxy-3,5-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-2-3-4-16-10-8(11(14)15)5-7(12)6-9(10)13/h5-6H,2-4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUMGNAHGXSHKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 3,5-Difluorobenzoate
The synthesis begins with esterification of commercially available 3,5-difluorobenzoic acid. Treatment with methanol and sulfuric acid under reflux yields methyl 3,5-difluorobenzoate, achieving >95% conversion. The ester group serves as a directing group for subsequent metalation.
Directed Ortho Bromination
Methyl 3,5-difluorobenzoate undergoes directed ortho metalation using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C. Quenching the resultant aryl lithium species with bromine introduces a bromine atom at the ortho position, yielding methyl 2-bromo-3,5-difluorobenzoate. This step typically achieves 65–70% yield, with purity >90% after silica gel chromatography.
Nucleophilic Substitution with Sodium Butoxide
The brominated intermediate reacts with sodium butoxide in dimethylformamide (DMF) at 120°C for 24 hours. The electron-withdrawing fluorine and ester groups activate the ring for nucleophilic substitution, displacing bromide with butoxy. This step yields methyl 2-n-butoxy-3,5-difluorobenzoate in 55–60% yield.
Ester Hydrolysis
Final hydrolysis with aqueous sodium hydroxide (2 M, 80°C, 4 hours) followed by acidification with HCl affords 2-n-butoxy-3,5-difluorobenzoic acid. The reaction proceeds quantitatively, with >98% purity after recrystallization from ethanol/water.
Key Data Table: Route 1 Optimization
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Esterification | MeOH, H2SO4, reflux, 6h | 95 | 99 |
| Bromination | LDA, Br2, THF, -78°C, 1h | 68 | 91 |
| Substitution | NaOBut, DMF, 120°C, 24h | 58 | 89 |
| Hydrolysis | NaOH (2 M), 80°C, 4h | 99 | 98 |
Diazotization and Alkylation of an Amino Precursor
Synthesis of 2-Amino-3,5-difluorobenzoic Acid
Starting from 3,5-difluorobenzoic acid, nitration with fuming HNO3 at 0°C introduces a nitro group at position 2 (yield: 50%), followed by catalytic hydrogenation (H2, Pd/C, EtOH) to reduce the nitro group to amine (yield: 85%).
Diazotization and Hydrolysis
The amino intermediate is diazotized with sodium nitrite in H2SO4 at 0°C, followed by hydrolysis in boiling water to yield 2-hydroxy-3,5-difluorobenzoic acid (70% yield). The phenolic hydroxyl group is then alkylated with butyl bromide using potassium carbonate in acetone (80°C, 12h), achieving 75% yield.
Challenges and Mitigation
-
Regioselective Nitration : Competing nitration at positions 4 and 6 occurs due to the carboxylic acid’s meta-directing effect. Using acetyl nitrate minimizes byproducts, improving regioselectivity to 7:1 (2-nitro:4-nitro).
-
Alkylation Efficiency : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates, reducing time to 8h.
Key Data Table: Route 2 Optimization
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO3, H2SO4, 0°C, 2h | 50 | 85 |
| Reduction | H2, Pd/C, EtOH, 25°C, 4h | 85 | 92 |
| Diazotization | NaNO2, H2SO4, 0°C, 1h | 90 | 88 |
| Alkylation | BuBr, K2CO3, acetone, 80°C, 8h | 75 | 94 |
Mitsunobu Reaction for Direct Etherification
Synthesis of 2-Hydroxy-3,5-difluorobenzoic Acid
As detailed in Route 2, the hydroxy precursor is obtained via diazotization (70% yield).
Mitsunobu Etherification
The phenol reacts with butanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF, 25°C, 12h), directly introducing the butoxy group. This method bypasses alkylation challenges, yielding 80% product with >95% purity.
Advantages Over Alkylation
-
Milder Conditions : Room-temperature reaction avoids thermal decomposition.
Key Data Table: Route 3 Optimization
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Diazotization | NaNO2, H2SO4, 0°C, 1h | 90 | 88 |
| Mitsunobu Reaction | DEAD, PPh3, THF, 25°C, 12h | 80 | 95 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
Industrial Applicability
Route 1’s use of LDA and cryogenic conditions limits scalability, whereas Route 3’s Mitsunobu reaction, despite higher reagent costs, is amenable to continuous flow systems for bulk production.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
2-n-Butoxy-3,5-difluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzoic acid ring can be substituted with other functional groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the fluorine atoms.
Esterification: Esters of this compound.
Reduction: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Scientific Research Applications
Chemistry
2-n-Butoxy-3,5-difluorobenzoic acid serves as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure allows it to participate in various chemical reactions such as:
- Substitution Reactions : The fluorine atoms can be replaced with other functional groups.
- Esterification : The carboxylic acid group can react with alcohols to form esters.
- Reduction : The carboxylic acid group can be reduced to an alcohol or aldehyde.
These reactions are fundamental in the development of new materials and specialty chemicals.
Biology
In biological research, this compound is being investigated for its potential biological activity , particularly due to the presence of fluorine atoms which can enhance interactions with biomolecules. Its applications include:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes by binding to their active sites.
- Receptor Modulation : It can interact with cell surface receptors, influencing signaling pathways that affect cellular responses.
Medicine
The compound has been explored for its potential use in drug development , particularly in designing molecules with improved pharmacokinetic properties. The incorporation of fluorine often leads to enhanced absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.
Research has highlighted several biological activities associated with this compound:
- Antiviral Activity : Preliminary studies suggest that derivatives may exhibit antiviral properties against viruses like Hepatitis B.
- Anticancer Potential : Fluorinated compounds have shown promise in inhibiting cancer cell proliferation; however, specific effects on cancer cell lines need further investigation.
Case Studies
Several case studies have demonstrated the biological implications of similar compounds:
- Fluorinated Benzoic Acids Study : A study indicated that fluorinated benzoic acids could inhibit enzymes involved in metabolic pathways, affecting cellular growth and apoptosis.
- Antiviral Efficacy Study : Research on benzamide derivatives showed significant reductions in viral load in infected cells, suggesting structural modifications could enhance antiviral efficacy.
Mechanism of Action
The mechanism of action of 2-n-Butoxy-3,5-difluorobenzoic acid depends on its specific application. In biological systems, the presence of fluorine atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially altering their activity. The butoxy group may also influence the compound’s lipophilicity, affecting its distribution within biological membranes .
Comparison with Similar Compounds
3,5-Difluorobenzoic Acid (CAS 455-40-3)
- Structure : Lacks the butoxy group at position 2.
- Properties : Molecular weight = 158.10 g/mol. Higher water solubility due to the absence of the hydrophobic butoxy chain. Fluorine atoms at 3- and 5-positions enhance acidity (lower pKa) via electron-withdrawing effects .
- Applications : Used as a precursor in organic synthesis and analytical standards.
2-Chloro-4,5-difluorobenzoic Acid (CAS 110877-64-0)
- Structure : Chlorine at position 2, fluorine at 4- and 5-positions.
- Properties : Melting point = 103–106°C, boiling point = 258°C, water solubility = 5.0 g/L (20°C). The chlorine atom increases molecular weight (192.55 g/mol) and polarizability compared to the butoxy analog.
- Applications : Intermediate in medicinal and pesticide synthesis. Its use in liquid chromatography highlights its stability under analytical conditions .
2-Bromo-3,5-difluorobenzoic Acid
- Structure : Bromine replaces the butoxy group at position 2.
- Properties : Bromine’s larger atomic radius increases steric hindrance and molecular weight (266.02 g/mol). Likely lower solubility in polar solvents compared to the chloro analog .
- Applications: Potential use in Suzuki-Miyaura cross-coupling reactions due to bromine’s reactivity.
2-Amino-3,5-difluorobenzoic Acid (CAS 2365-85-7)
- Structure: Amino group at position 2.
- Properties: The amino group introduces basicity and hydrogen-bonding capability, contrasting with the electron-withdrawing butoxy group. Likely higher water solubility but reduced thermal stability .
- Applications : Building block for pharmaceuticals requiring amine functionality.
3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid (CAS 189283-53-2)
- Structure : Hydroxyl group at position 2, chlorine at 3- and 5-positions, fluorine at 4.
- Properties : Hydroxyl group enhances acidity (pKa ≈ 2–3) and forms intramolecular hydrogen bonds. Molecular weight = 239.47 g/mol.
- Applications: Potential use in chelating agents or metal-organic frameworks .
Key Research Findings
- Substituent Effects: Electron-withdrawing groups (e.g., -F, -Cl) lower pKa values, enhancing acidity. The butoxy group’s inductive effects may further reduce pKa compared to non-substituted analogs. Lipophilicity increases with alkyl chains (e.g., butoxy), reducing water solubility but improving membrane permeability .
- Synthetic Relevance: Brominated and chlorinated derivatives are preferred for cross-coupling reactions, while amino variants serve as amine precursors .
Biological Activity
2-n-Butoxy-3,5-difluorobenzoic acid is a fluorinated organic compound that has garnered attention for its potential biological activity. The presence of fluorine atoms in its structure enhances its chemical properties, making it a candidate for various applications in medicinal chemistry and biological research. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a butoxy group and two fluorine atoms attached to a benzoic acid moiety, which significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 232.21 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Functional Groups | Carboxylic acid, ether |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The fluorine atoms enhance the compound's ability to interact with enzymes and receptors, potentially modulating their activity. The butoxy group may increase lipophilicity, facilitating membrane penetration and distribution within biological systems.
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes through direct binding to their active sites.
- Receptor Modulation : It can interact with cell surface receptors, influencing signaling pathways that affect cellular responses.
Biological Activity Studies
Research has explored the potential applications of this compound in various fields:
- Antiviral Activity : Preliminary studies indicate that derivatives of benzoic acids can exhibit antiviral properties. Research on similar compounds suggests that modifications can lead to enhanced activity against viruses such as Hepatitis B .
- Anticancer Potential : Some studies have indicated that fluorinated compounds can exhibit anticancer properties by inhibiting cancer cell proliferation. The specific effects of this compound on different cancer cell lines remain to be fully elucidated but warrant further investigation.
- Pharmacokinetic Improvement : The incorporation of fluorine into drug candidates often improves their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) properties .
Case Studies
Several case studies highlight the biological implications of similar compounds:
- Study on Fluorinated Benzoic Acids : A study demonstrated that fluorinated benzoic acids could inhibit certain enzymes involved in metabolic pathways. This inhibition was linked to changes in cellular signaling related to growth and apoptosis .
- Antiviral Efficacy : Research involving benzamide derivatives showed significant reductions in viral load in infected cells, suggesting that structural modifications could enhance antiviral efficacy .
Q & A
Q. What are the optimized synthetic routes for 2-n-Butoxy-3,5-difluorobenzoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential halogenation and alkylation steps. A common approach starts with 3,5-difluorobenzoic acid as the precursor:
Fluorination : Fluorine atoms are introduced at positions 3 and 5 via electrophilic aromatic substitution under controlled acidic conditions (e.g., using HF or F₂ gas) .
Butoxy Group Introduction : The butoxy group is added at position 2 through nucleophilic substitution. This requires activating the carboxylic acid group (e.g., converting to an acid chloride) followed by reaction with n-butanol in the presence of a base (e.g., K₂CO₃) at 60–80°C .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.
Q. Critical Factors :
- Temperature control during alkylation prevents side reactions (e.g., elimination).
- Catalyst selection (e.g., DMAP for esterification) improves reaction efficiency .
Q. How do the fluorine and butoxy substituents affect the compound’s physicochemical properties?
Methodological Answer :
- Lipophilicity : The 3,5-difluoro substitution increases lipophilicity (logP ≈ 2.8) compared to non-fluorinated analogs, enhancing membrane permeability .
- Acidity : The electron-withdrawing fluorine atoms lower the pKa of the carboxylic acid group (≈2.5–3.0), making it more acidic than unsubstituted benzoic acid (pKa ≈ 4.2) .
- Thermal Stability : The butoxy group introduces steric hindrance, raising the melting point to ~150–155°C .
Q. Advanced Characterization :
- NMR Analysis : NMR shows distinct signals for fluorine at δ -110 to -115 ppm.
- XRD : Confirms the planar aromatic core and substituent orientations .
Advanced Research Questions
Q. What contradictory data exist regarding the biological activity of this compound, and how can they be resolved?
Methodological Answer :
- Contradiction : Some studies report anti-inflammatory activity via COX-2 inhibition, while others show no significant effect.
- Resolution Strategies :
- Dose-Response Studies : Test a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Structural Analogs : Compare activity with 3,5-difluoro-2-methoxybenzoic acid to isolate the butoxy group’s role.
- Assay Validation : Use orthogonal methods (e.g., ELISA for PGE₂ quantification) to confirm target engagement .
Q. Case Study :
| Compound | IC₅₀ (COX-2 Inhibition) | Reference |
|---|---|---|
| This compound | 12 µM | |
| 3,5-Difluorosalisylic acid | 28 µM |
Q. How can computational modeling predict the regioselectivity of this compound in Suzuki-Miyaura coupling reactions?
Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to map electron density. The butoxy group directs coupling to the para position due to steric and electronic effects .
- Key Parameters :
- Fukui indices identify nucleophilic/electrophilic sites.
- Transition state analysis reveals energy barriers for competing pathways.
Q. Validation :
- Compare predicted coupling sites (e.g., C-4 vs. C-6) with experimental HPLC-MS data .
Q. What safety protocols are critical when handling this compound in vitro?
Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (category 2A irritant) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (TLV: 1 mg/m³) .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated halogenated waste containers .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer :
- Short-Term Stability : Stable at 25°C in inert atmosphere (N₂) for 6 months.
- Long-Term Degradation : Hydrolysis of the ester group occurs at >40°C or high humidity (t₁/₂ = 3 months at 60°C) .
- Recommended Storage : 2–8°C in amber vials with desiccants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
